molecular formula C8H15NO2 B175068 Methyl 1,3-dimethylpyrrolidine-3-carboxylate CAS No. 114725-00-7

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No. B175068
CAS RN: 114725-00-7
M. Wt: 157.21 g/mol
InChI Key: AJHMLHHIBYJZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,3-dimethylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 114725-00-7. It has a molecular weight of 157.21 and its IUPAC name is methyl 1,3-dimethylpyrrolidine-3-carboxylate .


Physical And Chemical Properties Analysis

“Methyl 1,3-dimethylpyrrolidine-3-carboxylate” is a liquid at room temperature. It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Chemical Synthesis and Structure Revision

Methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate is a product obtained in the reaction of dimethyl but-2-ynoates with anilines and formaldehyde. This compound is synthesized in a Bronsted acid-catalyzed reaction and has been a subject of structural revision in scientific studies (Srikrishna, Sridharan, & Prasad, 2010).

Synthesis of Novel Compounds

A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized for in vitro antimicrobial activities. These compounds, synthesized through cyclization, hydrolysis, decarboxylation, and formylation reactions, demonstrated significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).

Catalysis and Cyclization Reactions

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is involved in platinum-promoted cyclization reactions of amino olefins. These reactions showcase marked regio and stereoselectivity effects, producing a variety of compounds like cis- and trans-dimethylpyrrolidines and other methylpiperidine derivatives (Ambuehl et al., 1978).

Safety and Hazards

“Methyl 1,3-dimethylpyrrolidine-3-carboxylate” is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLHHIBYJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556780
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

CAS RN

114725-00-7
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.